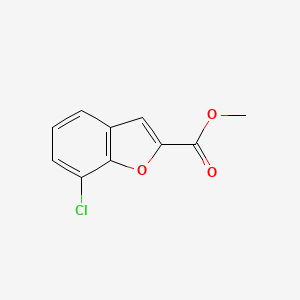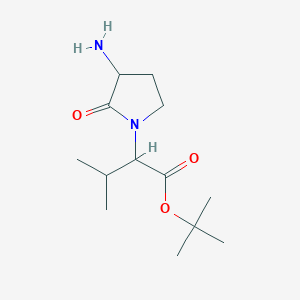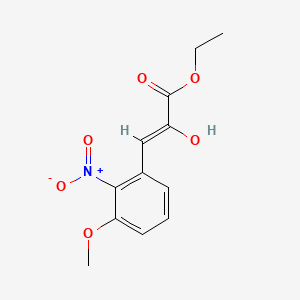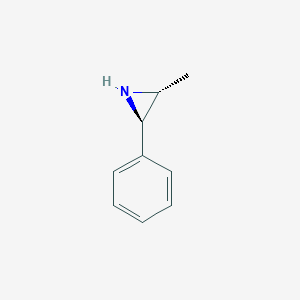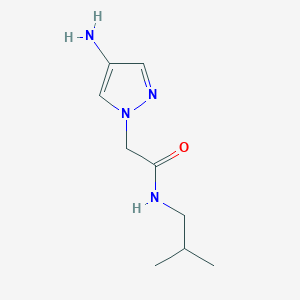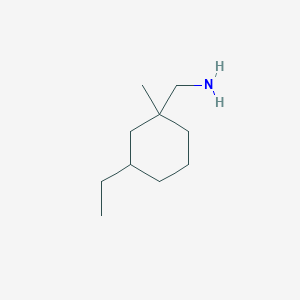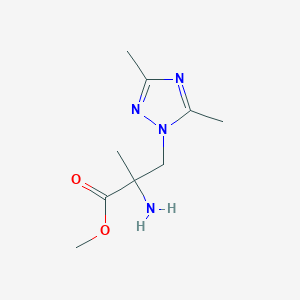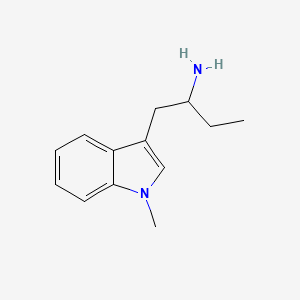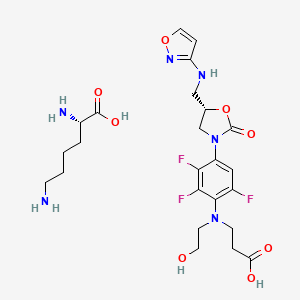
(S)-3-((2-Hydroxyethyl)(2,3,6-trifluoro-4-(5-((isoxazol-3-ylamino)methyl)-2-oxooxazolidin-3-yl)phenyl)amino)propanoic acid (S)-2,6-Diaminocaproic acid salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3-((2-Hydroxyethyl)(2,3,6-trifluoro-4-(5-((isoxazol-3-ylamino)methyl)-2-oxooxazolidin-3-yl)phenyl)amino)propanoic acid (S)-2,6-Diaminocaproic acid salt is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-((2-Hydroxyethyl)(2,3,6-trifluoro-4-(5-((isoxazol-3-ylamino)methyl)-2-oxooxazolidin-3-yl)phenyl)amino)propanoic acid (S)-2,6-Diaminocaproic acid salt involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the isoxazole and oxazolidinone intermediates, followed by their coupling with the trifluorophenyl group. The final step involves the addition of the hydroxyethyl and amino groups to complete the synthesis.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the process and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxazolidinone ring can be reduced to form amines.
Substitution: The trifluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield aldehydes or carboxylic acids, while reduction of the oxazolidinone ring may produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions and protein-ligand binding. Its multiple functional groups enable it to interact with various biological targets.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its complex structure allows for the design of materials with specific functionalities.
Wirkmechanismus
The mechanism of action of (S)-3-((2-Hydroxyethyl)(2,3,6-trifluoro-4-(5-((isoxazol-3-ylamino)methyl)-2-oxooxazolidin-3-yl)phenyl)amino)propanoic acid (S)-2,6-Diaminocaproic acid salt involves its interaction with specific molecular targets. The compound’s functional groups enable it to bind to enzymes and receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-3-((2-Hydroxyethyl)(2,3,6-trifluoro-4-(5-((isoxazol-3-ylamino)methyl)-2-oxooxazolidin-3-yl)phenyl)amino)propanoic acid: A closely related compound with a similar structure but lacking the (S)-2,6-Diaminocaproic acid salt component.
(S)-2,6-Diaminocaproic acid: Another related compound that shares the (S)-2,6-Diaminocaproic acid moiety but differs in the rest of its structure.
Uniqueness
The uniqueness of (S)-3-((2-Hydroxyethyl)(2,3,6-trifluoro-4-(5-((isoxazol-3-ylamino)methyl)-2-oxooxazolidin-3-yl)phenyl)amino)propanoic acid (S)-2,6-Diaminocaproic acid salt lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound for research and development in multiple fields.
Eigenschaften
Molekularformel |
C24H33F3N6O8 |
|---|---|
Molekulargewicht |
590.5 g/mol |
IUPAC-Name |
(2S)-2,6-diaminohexanoic acid;3-[2,3,6-trifluoro-N-(2-hydroxyethyl)-4-[(5S)-5-[(1,2-oxazol-3-ylamino)methyl]-2-oxo-1,3-oxazolidin-3-yl]anilino]propanoic acid |
InChI |
InChI=1S/C18H19F3N4O6.C6H14N2O2/c19-11-7-12(15(20)16(21)17(11)24(4-5-26)3-1-14(27)28)25-9-10(31-18(25)29)8-22-13-2-6-30-23-13;7-4-2-1-3-5(8)6(9)10/h2,6-7,10,26H,1,3-5,8-9H2,(H,22,23)(H,27,28);5H,1-4,7-8H2,(H,9,10)/t10-;5-/m00/s1 |
InChI-Schlüssel |
COSWOANIRYNAMQ-PTKYJSHISA-N |
Isomerische SMILES |
C1[C@@H](OC(=O)N1C2=CC(=C(C(=C2F)F)N(CCC(=O)O)CCO)F)CNC3=NOC=C3.C(CCN)C[C@@H](C(=O)O)N |
Kanonische SMILES |
C1C(OC(=O)N1C2=CC(=C(C(=C2F)F)N(CCC(=O)O)CCO)F)CNC3=NOC=C3.C(CCN)CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


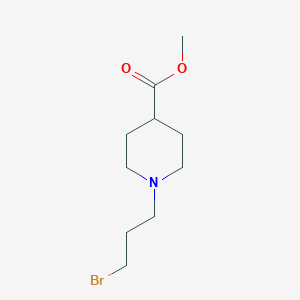
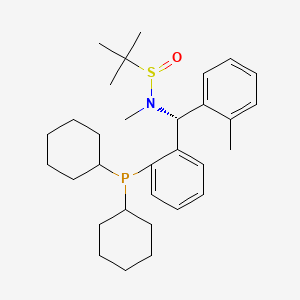
![3-Chloro-1H-pyrazolo[4,3-b]pyridin-6-amine](/img/structure/B15328147.png)
